Benzoxazole, 2-phenyl-5-(trifluoromethyl)-

Descripción general

Descripción

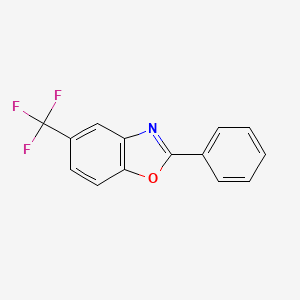

Benzoxazole, 2-phenyl-5-(trifluoromethyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. The trifluoromethyl group at the 5-position and the phenyl group at the 2-position contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-phenyl-5-(trifluoromethyl)- typically involves the condensation of 2-aminophenol with trifluoroacetonitrile under specific reaction conditions. This process proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance yield and efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries .

Análisis De Reacciones Químicas

Copper-catalyzed direct 2-arylation

A robust method involves coupling 5-(trifluoromethyl)benzoxazole with aryl bromides via CuI/1,10-phenanthroline catalysis. Key features include:

| Conditions | Example Product | Yield | Reference |

|---|---|---|---|

| CuI (10 mol%), 1,10-phenanthroline (20 mol%), K<sub>3</sub>PO<sub>4</sub>, DMF, 110°C, 24h | 2-(4-Trifluoromethylphenyl)-5-(trifluoromethyl)benzoxazole | 85% |

This method tolerates electron-deficient and electron-rich aryl bromides, with yields ranging from 78–93% for para-substituted derivatives .

Condensation with trifluoroacetonitrile

Reacting 2-amino-4-(trifluoromethyl)phenol with phenylacetonitrile under acidic conditions generates the benzoxazole core via imidamide cyclization (70–89% yield) .

Asymmetric 1,2-alkoxy-sulfenylation

The 2-phenyl group participates in radical-mediated sulfenylation using benzoxazole-2-thiols and styrenes. For example:

| Substrate | Conditions | Product | ee | Yield |

|---|---|---|---|---|

| 2-Vinylpyridine | 5-Me-BzOxz-SH, VO(OMe)Cl<sub>2</sub>, TBHP, MeOH, 0°C, 16h | 2-(β-methoxy-sulfenyl)phenyl adduct | 96% | 82% |

This reaction proceeds via a thiyl radical intermediate, enabling stereoselective C–S bond formation .

Oxidative coupling

Electrochemical oxidation with I(III) reagents facilitates cyclization of ortho-iminophenol intermediates, forming fused benzoxazole derivatives (55–65% yield) .

Antiproliferative derivatives

Hybridizing 2-phenyl-5-(trifluoromethyl)benzoxazole with chlorophenyl moieties enhances VEGFR-2 inhibition. For instance:

| Compound | IC<sub>50</sub> (HepG2) | IC<sub>50</sub> (MCF-7) | Reference |

|---|---|---|---|

| 2-(3-Chlorophenyl) | 10.50 μM | 15.21 μM |

The trifluoromethyl group improves metabolic stability and hydrophobic interactions in kinase binding pockets .

Mechanistic Insights

-

Nucleophilic substitution : The 2-position undergoes arylation via a Cu(I)-mediated oxidative addition mechanism .

-

Radical pathways : Thiyl radicals generated from BzOxz-SH add to styrenes, followed by methoxy group transfer (DFT-supported ΔG‡ = 7.6 kcal/mol) .

-

Oxidative cyclization : I(III) reagents promote intramolecular C–O bond formation via 2,3-dihydrobenzoxazole intermediates .

Stability and Reactivity

Aplicaciones Científicas De Investigación

Synthesis of Benzoxazole Derivatives

Recent advancements in synthetic methodologies have improved the efficiency of producing benzoxazole derivatives, including 2-phenyl-5-(trifluoromethyl)-benzoxazole. For instance, a novel approach involves the condensation of 2-aminophenol with trifluoroacetonitrile to yield high purity and yield of benzoxazole derivatives . The use of catalytic systems, such as magnetic solid acid nanocatalysts and copper-catalyzed reactions, has also been reported to enhance the synthesis process while maintaining environmental friendliness .

Anticancer Activity

Benzoxazole derivatives have shown promising results as potential inhibitors for various cancer types. A study highlighted that certain benzoxazole derivatives exhibited VEGFR-2 inhibitory activity comparable to FDA-approved drugs like sorafenib. Specifically, compounds derived from the benzoxazole scaffold demonstrated significant antiproliferative effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent anticancer activity .

| Compound | IC50 (HepG2) | IC50 (MCF-7) |

|---|---|---|

| Compound 12l | 10.50 μM | 15.21 μM |

| Sorafenib | 5.57 μM | 6.46 μM |

Antiviral Activity

In addition to anticancer properties, benzoxazole derivatives have been evaluated for their antiviral activities. Research on benzimidazole derivatives indicated that modifications to the benzoxazole structure could enhance efficacy against viral infections such as BVDV (Bovine Viral Diarrhea Virus). Compounds with specific substitutions showed EC50 values as low as 0.09 µM, indicating high potency against viral replication .

Agricultural Applications

Benzoxazole compounds have also been explored for their agricultural potential due to their antibacterial, antiviral, and herbicidal activities. A systematic review highlighted their role in developing new agrochemicals over the past two decades, emphasizing their effectiveness against various pests and pathogens . The structural diversity of benzoxazoles allows for tailored approaches in designing effective agricultural agents.

Case Study: Anticancer Screening

In a comprehensive study involving the synthesis and biological evaluation of benzoxazole derivatives, researchers synthesized a series of compounds that were screened for anticancer activity against multiple cell lines. The study found that specific structural modifications significantly enhanced the anticancer properties of these compounds, leading to further optimization for clinical applications .

Case Study: Agricultural Efficacy

Another study focused on the application of benzoxazole derivatives in agriculture demonstrated their effectiveness as herbicides and insecticides. The research provided insights into the structure-activity relationship (SAR) that informs the design of new compounds aimed at improving crop protection while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of Benzoxazole, 2-phenyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

- Benzimidazole, 2-phenyl-5-(trifluoromethyl)-

- Benzothiazole, 2-phenyl-5-(trifluoromethyl)-

- Oxazole, 2-phenyl-5-(trifluoromethyl)-

Comparison: Benzoxazole, 2-phenyl-5-(trifluoromethyl)- is unique due to its specific structural features and the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. Compared to similar compounds, it often exhibits superior antimicrobial and anticancer properties .

Actividad Biológica

Benzoxazole derivatives, including Benzoxazole, 2-phenyl-5-(trifluoromethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by case studies, research findings, and data tables.

Overview of Benzoxazole Derivatives

Benzoxazole is a bicyclic compound featuring a benzene ring fused to an oxazole ring. The introduction of various substituents, such as the trifluoromethyl group at position 5 and a phenyl group at position 2, can significantly alter the pharmacological properties of these compounds. Research has shown that benzoxazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated notable antimicrobial properties. The compound Benzoxazole, 2-phenyl-5-(trifluoromethyl)- has been evaluated for its efficacy against various pathogens. A study reported that derivatives with trifluoromethyl groups exhibited enhanced antibacterial activity against Xanthomonas oryzae and Ralstonia solanacearum (Table 1) .

| Compound | Bacteria | Concentration | Antibacterial Activity |

|---|---|---|---|

| Benzoxazole derivative with CF3 group | Xanthomonas oryzae | 47.6 mg/L | Up-regulated SDH expression |

| Benzoxazole derivative with CF3 group | Ralstonia solanacearum | 100 mg/L | 71.6% inhibition |

| Benzoxazole derivative with CF3 group | Xanthomonas citri | 36.8 mg/L | Significant inhibition |

Anticancer Activity

Research has highlighted the potential of benzoxazole derivatives in cancer therapy. The compound has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. For instance, studies indicated that certain benzoxazole derivatives exhibited IC50 values in the low micromolar range against these cell lines .

Case Study: Cytotoxicity Assessment

In a recent study, various benzoxazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results demonstrated moderate to significant cytotoxicity across different cell lines:

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| MCF-7 | 10 | Moderate Cytotoxicity |

| A549 | 8 | Significant Cytotoxicity |

| HepG2 | 12 | Moderate Cytotoxicity |

This suggests that modifications to the benzoxazole scaffold can enhance its anticancer properties.

The mechanisms underlying the biological activities of benzoxazole derivatives are multifaceted:

- Inhibition of Enzymatic Pathways : Certain benzoxazoles inhibit key enzymes involved in inflammation and cancer progression, such as COX-2 and topoisomerases.

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Antimicrobial Mechanisms : The antibacterial activity is often linked to the disruption of bacterial cell wall synthesis and metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is heavily influenced by their chemical structure. For example, the presence of electron-withdrawing groups like trifluoromethyl at position 5 has been correlated with increased potency against various pathogens and cancer cells .

Propiedades

IUPAC Name |

2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO/c15-14(16,17)10-6-7-12-11(8-10)18-13(19-12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDUFIPAMKJQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439329 | |

| Record name | Benzoxazole, 2-phenyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143925-49-9 | |

| Record name | Benzoxazole, 2-phenyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.